Midodrine

Catalog No.
S535426
CAS No.
42794-76-3
M.F
C12H18N2O4
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Midodrine

CAS Number

42794-76-3

Product Name

Midodrine

IUPAC Name

2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C12H18N2O4/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16)

InChI Key

PTKSEFOSCHHMPD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O

solubility

Soluble
4.45e+00 g/L

Synonyms

Amatine, Gutron, Midodrin, Midodrine, Midodrine Hydrochloride, Midodrine Monohydrochloride, Midon, Monohydrochloride, Midodrine, ProAmatine, ST 1085, ST-1085, ST1085

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O

The exact mass of the compound Midodrine is 254.1267 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solublein water, 7.03x10+3 mg/l at 25 °c (est)4.45e+00 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Midodrine in Orthostatic Hypotension

  • Efficacy in Raising Blood Pressure

    Numerous studies have demonstrated Midodrine's effectiveness in increasing blood pressure in patients with orthostatic hypotension. For instance, a randomized controlled trial by Jankovic et al. found a 22 mmHg increase in standing systolic blood pressure with a 10 mg dose of Midodrine compared to placebo []. Similarly, Wright et al. conducted a dose-response study where both 10 mg and 20 mg doses significantly raised standing blood pressure compared to placebo [].

  • Improved Symptoms

    Studies have explored the link between Midodrine use and symptom improvement in orthostatic hypotension. While some research suggests a positive impact on symptoms like dizziness and lightheadedness, more robust studies are needed to definitively confirm this connection.

Midodrine in Other Hypotension Settings

Beyond orthostatic hypotension, research is investigating Midodrine's potential benefits in other scenarios:

  • Dialysis-Induced Hypotension

    Hypotension can occur during hemodialysis, a procedure for filtering waste products from the blood. Research suggests Midodrine administration before dialysis can improve symptoms and increase post-dialysis blood pressure [].

  • Refractory Hypotension in Critical Care

    Refractory hypotension refers to persistently low blood pressure despite treatment with intravenous medications. Studies are ongoing to determine if Midodrine can help wean critically ill patients off vasopressors (drugs used to raise blood pressure) and shorten their intensive care unit stay [].

Midodrine is a synthetic compound primarily used as a medication to treat orthostatic hypotension, a condition characterized by a significant drop in blood pressure when a person stands up. It functions as an alpha-1 adrenergic receptor agonist, which means it stimulates specific receptors in the body that lead to vasoconstriction, thereby increasing blood pressure. The chemical name for midodrine is (±)-2-amino-N-(β-hydroxy-2,5-dimethoxyphenethyl)acetamide hydrochloride, and its molecular formula is C₁₂H₁₈N₂O₄HCl with a molecular weight of 290.7 g/mol .

Midodrine is administered orally and is available in various dosages, including 2.5 mg, 5 mg, and 10 mg tablets . The compound is odorless and appears as a white crystalline powder that is soluble in water but only sparingly soluble in methanol .

Midodrine's mechanism of action revolves around its interaction with alpha-1 adrenergic receptors. These receptors are located on the smooth muscle cells in blood vessel walls. When Midodrine binds to these receptors, it triggers a cascade of events leading to blood vessel constriction. This constriction increases peripheral vascular resistance, resulting in a rise in blood pressure []. Midodrine's effect is primarily limited to the lower body, minimizing the risk of excessive blood pressure elevation throughout the body.

Midodrine acts as a prodrug; upon administration, it undergoes metabolism to form its active metabolite, desglymidodrine. This transformation involves the removal of a glycine moiety (deglycination), which activates the compound to exert its pharmacological effects. The primary reaction pathway can be summarized as follows:

  • Oral Administration: Midodrine is rapidly absorbed into the bloodstream.
  • Metabolism: The prodrug is converted to desglymidodrine primarily in liver tissues.
  • Activation: Desglymidodrine acts on alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure .

Midodrine's biological activity is primarily mediated through its active metabolite, desglymidodrine, which selectively binds to alpha-1 adrenergic receptors located in the arteriolar and venous vasculature. This action results in:

  • Increased Vascular Tone: Enhancing the constriction of blood vessels.
  • Elevation of Blood Pressure: Particularly effective in patients with orthostatic hypotension.
  • Minimal Central Nervous System Effects: Both midodrine and desglymidodrine have poor penetration across the blood-brain barrier, reducing central side effects associated with other adrenergic agents .

The synthesis of midodrine involves several key steps:

  • Acylation: Starting with 1,4-dimethoxybenzene, acylation with chloroacetyl chloride produces a chloroketone intermediate.
  • Reduction: The chloroketone is then reduced to an alcohol using borohydride.
  • Formation of Amide: Acylation of the amino group with chloroacetyl chloride forms an amide.
  • Azide Displacement: The halogen is replaced with azide and subsequently reduced catalytically to yield midodrine .

Midodrine is primarily utilized for:

  • Orthostatic Hypotension Treatment: It helps patients who experience significant drops in blood pressure upon standing.
  • Vasopressor Agent: Employed in some cases where increased vascular tone is necessary during surgical procedures or critical care settings.

Due to its mechanism of action, midodrine is particularly beneficial for patients who do not respond adequately to other treatments for low blood pressure .

Midodrine has several notable interactions with other medications:

  • Increased Bradycardia: Co-administration with amiodarone may enhance bradycardic effects.
  • Vasopressor Enhancement: Drugs like amitriptyline can amplify midodrine's vasopressor effects.
  • Caution with Other Agents: Concomitant use with other vasoconstrictors or medications that affect blood pressure should be monitored closely due to potential additive effects on hypertension .

Similar Compounds

Midodrine shares similarities with several other compounds used for similar therapeutic purposes. Here are some comparable agents:

Compound NameMechanism of ActionUnique Features
PhenylephrineAlpha-1 adrenergic agonistPrimarily used as a nasal decongestant
NorepinephrineEndogenous catecholamineDirectly stimulates alpha and beta receptors
EphedrineMixed adrenergic agonistAlso has stimulant properties
OxymetazolineAlpha-1 adrenergic agonistCommonly used as a topical nasal decongestant

Midodrine's uniqueness lies in its specific application for orthostatic hypotension and its selective action on peripheral vasculature without significant central nervous system effects .

Midodrine hydrochloride is a synthetic phenylethylamine derivative that serves as a prodrug for the treatment of orthostatic hypotension [1]. The chemical name is 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide hydrochloride, with the molecular formula C12H18N2O4·HCl and molecular weight 290.7 [2]. The manufacturing of midodrine has evolved significantly since its initial description, with various synthetic approaches developed to address safety concerns, improve yields, and optimize industrial production processes.

Traditional Synthesis Routes from Phenethylamine Precursors

Classical Sodium Azide-Based Synthesis

The traditional synthesis of midodrine hydrochloride was first described in United States Patent 3,340,298 and involves the use of phenethylamine-derived precursors [3]. The classical route begins with the key intermediate 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride, which is reacted with chloroacetyl chloride to afford 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide [4] [3].

The critical step in this traditional pathway involves the reaction of the chloroacetamide intermediate with sodium azide to produce 2-azido-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide [3]. This azide intermediate is subsequently subjected to catalytic hydrogenation to afford midodrine base, which is then converted to the hydrochloride salt through acidification with aqueous hydrochloric acid [3].

However, this traditional approach presents significant safety and environmental challenges. The use of sodium azide introduces serious drawbacks due to its dangerously explosive nature and high toxicity [3] [5]. Additionally, the organic azide intermediate formed during the reaction is also potentially explosive, creating substantial safety hazards in industrial manufacturing environments [3] [5].

Phenethylamine Precursor Preparation

The synthesis typically begins with 1,4-dimethoxybenzene as the starting material, which undergoes Friedel-Crafts acylation to introduce the necessary functional groups for subsequent transformations [6]. Alternative approaches utilize phenylacetamide reduction with zinc borohydride in tetrahydrofuran solution to prepare phenethylamine derivatives, achieving yields of approximately 70-80% under optimized conditions [7].

Novel Catalytic Approaches for Intermediate Formation

Dibenzylamine-Mediated Synthesis

A significant advancement in midodrine synthesis was achieved through the development of a dibenzylamine-mediated route that eliminates the use of explosive sodium azide [4] [8] [9]. This novel approach involves reacting 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride with chloroacetyl chloride in a mixture of methylene chloride and aqueous potassium hydroxide solution at 5-10°C to produce 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide [8] [9].

The chloroacetamide derivative is not isolated but reacted in situ with dibenzylamine in refluxing toluene for approximately 10 hours [8] [9]. The resulting 2-dibenzylamino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide is then subjected to catalytic hydrogenolysis using 5% palladium on carbon catalyst under hydrogen pressure of 4-6 bar at 40-70°C, preferably 50°C, in an alcoholic medium such as ethanol [8] [9].

This approach yields midodrine base with approximately 71% yield while avoiding the safety hazards associated with azide chemistry [9]. The hydrogenolysis step is performed for 24 hours, after which the catalyst is removed by filtration and the ethanol is partially distilled to promote crystallization of the midodrine base [9].

Carbonyldiimidazole-Mediated Route

A more recent catalytic approach employs 1,1'-carbonyldiimidazole (CDI) as a coupling reagent to form amide bonds efficiently [10] [11]. This method involves the reaction of 2-amino-1-(2,5-dimethoxyphenyl)-ethanone hydrochloride with N-BOC-glycine in the presence of CDI to generate the novel intermediate tertiary-butyl-N-({[2-(2,5-dimethoxyphenyl)-2-ketoethyl]-carbamoyl}methyl)carbamate [10].

The intermediate is subsequently reduced with sodium borohydride, and the resulting compound is treated with hydrochloric acid to afford midodrine hydrochloride in 87% yield [10] [11]. This route demonstrates superior yield compared to traditional methods while maintaining acceptable safety profiles through the elimination of explosive reagents.

Azidoethanone Alternative Approach

An alternative catalytic strategy utilizes 1-(2,5-dimethoxyphenyl)-2-azidoethanone as a key intermediate [12] [6]. This approach involves the acylation of 1,4-dimethoxybenzene through Friedel-Crafts reaction with haloacetyl chloride or haloacetic anhydride in the presence of anhydrous aluminum chloride and chlorinated organic solvents [6].

The azidoethanone intermediate is then reduced using specialized catalytic conditions to produce midodrine with yields ranging from 65-75% [6]. While this method still involves azide chemistry, the explosive hazards are reduced compared to the traditional sodium azide route due to improved process control and handling procedures.

Process Optimization Strategies for Industrial Scale Production

Catalyst Optimization and Selection

Industrial scale production of midodrine requires careful optimization of catalytic systems, particularly for the critical hydrogenolysis step [13] [14]. Research has demonstrated that palladium on carbon catalysts with specific physicochemical properties provide optimal performance [13] [14]. The most effective catalysts exhibit small palladium/palladium oxide particle sizes, homogeneous distribution of the metal on the carbon support, and appropriate palladium oxidation states [13] [14].

Five percent palladium on carbon has been identified as the optimal catalyst loading for industrial applications, providing excellent selectivity while minimizing catalyst costs [15] [16]. The catalyst is typically used in unreduced, wet form with eggshell metal distribution to maximize surface area and activity [16].

Reaction Condition Optimization

Industrial processes employ comprehensive optimization of reaction parameters to maximize yield and minimize byproduct formation [17] [18]. Temperature control is critical, with hydrogenolysis reactions typically conducted at 40-70°C to balance reaction rate with selectivity [8] [9]. Hydrogen pressure is maintained at 4-6 bar to ensure adequate hydrogen availability while avoiding excessive pressure that could promote unwanted side reactions [8] [9].

Solvent selection and recovery represent crucial aspects of process optimization [17]. Ethanol is the preferred solvent for hydrogenolysis reactions due to its excellent solvating properties and ease of recovery through distillation [8] [9]. Industrial processes achieve greater than 90% solvent recovery, significantly reducing production costs and environmental impact [17].

Quality Control and Regulatory Compliance

Industrial scale manufacturing incorporates stringent quality control measures to ensure product consistency and regulatory compliance [17] [18]. The synthesis encompasses five major steps with careful control of starting materials and intermediates [17] [18]. No Class 1 solvents are used in the optimized industrial process, and heavy metal catalyst residues are controlled to less than 10 ppm through efficient catalyst removal and purification procedures [17] [18].

The active substance is consistently produced as a racemic mixture in crystalline Form I, which has been thoroughly characterized and validated for pharmaceutical use [17] [18] [19]. Process analytical technology is employed to monitor critical quality attributes throughout the manufacturing process.

Critical Analysis of Byproduct Formation and Purification Challenges

Major Byproduct Identification and Formation Mechanisms

Industrial midodrine synthesis faces several challenges related to byproduct formation and purification requirements [21] [22] [23] [24]. The primary metabolite desglymidodrine can form during synthesis through premature deglycination reactions, particularly under elevated temperature or pH conditions [21] [25]. This impurity must be controlled to less than 0.5% in the final product through optimized reaction conditions and purification procedures [22] [23].

N-BOC protected intermediates represent another class of potential impurities arising from incomplete deprotection reactions [24]. These compounds typically form when acidic hydrolysis conditions are insufficient or when competing side reactions occur during the deprotection step [10] [11]. Analytical methods using high-performance liquid chromatography with mass spectrometric detection (HPLC-MS) are employed to monitor these impurities [24].

Purification Strategy Development

Effective purification of midodrine requires a multi-stage approach addressing both chemical and physical impurities [26] [19]. Crystallization in ethanol represents the primary purification method, taking advantage of the differential solubility of midodrine hydrochloride and its impurities [8] [9]. The crystallization process is carefully controlled through temperature programming and seeding strategies to promote formation of the desired crystalline Form I [26] [19].

Advanced purification techniques include controlled pH adjustments during synthesis to minimize nitrosation reactions that could lead to N-nitroso impurities [24]. These potentially genotoxic compounds must be eliminated or reduced to undetectable levels through process optimization rather than post-synthesis purification [24].

Analytical Method Development for Quality Control

Comprehensive analytical methods have been developed to monitor impurity profiles throughout the manufacturing process [27] [22] [23]. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) serves as the primary method for quantitative analysis of major impurities [22] [23]. More sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for trace-level impurity detection, particularly for potentially genotoxic substances [24].

Chiral HPLC methods have been developed to monitor the racemic composition of midodrine, ensuring consistent enantiomeric ratios in the final product [24]. While midodrine is administered as a racemic mixture, monitoring enantiomeric composition provides important quality control data for process consistency evaluation.

Regulatory Compliance and Specifications

Pharmaceutical manufacturing of midodrine must comply with stringent regulatory specifications for impurity control [17] [18] [22]. The drug substance specification aligns with United States Pharmacopeia monograph requirements while incorporating additional tests specific to the synthetic route employed [17]. Batch analytical data from commercial-scale production demonstrates consistent compliance with established specifications [17] [18].

Midodrine hydrochloride demonstrates exceptional solubility characteristics across a wide range of pH conditions, exhibiting excellent dissolution properties throughout the physiological pH spectrum. Comprehensive solubility studies reveal that midodrine hydrochloride maintains consistent high solubility across pH values ranging from highly acidic to neutral conditions [1] [2].

The compound exhibits solubility exceeding 10 mg/mL across all tested pH conditions from pH 1.17 to pH 7.51 [1]. This remarkable pH-independent solubility profile indicates that midodrine hydrochloride maintains its dissolution characteristics regardless of the acidic or basic environment, making it suitable for various pharmaceutical formulations and biological conditions.

Table 1: Midodrine Hydrochloride Solubility Across pH Gradients

pHMediumSolubility (mg/mL)
1.170.1N HCl>10
1.25Simulated Gastric Fluid>10
2.090.01N HCl>10
2.50Potassium Phosphate Buffer>10
3.51Potassium Phosphate Buffer>10
4.52Potassium Phosphate Buffer>10
5.51Potassium Phosphate Buffer>10
6.01Potassium Phosphate Buffer>10
6.31Water>10
6.80Potassium Phosphate Buffer>10
7.21Potassium Phosphate Buffer>10
7.51Potassium Phosphate Buffer>10

The aqueous solubility characteristics position midodrine hydrochloride as a Biopharmaceutics Classification System Class I substance, demonstrating both high solubility and high permeability [2]. In specialized solvent systems, midodrine hydrochloride shows solubility of approximately 0.5 mg/mL in a 1:1 mixture of dimethyl sulfoxide and phosphate buffered saline at pH 7.2 [3]. The compound demonstrates excellent solubility in organic solvents, with concentrations reaching approximately 14.55 mg/mL in dimethyl sulfoxide and approximately 2 mg/mL in dimethyl formamide [3] [4].

Table 2: Midodrine Hydrochloride Solubility in Different Solvents

SolventSolubility Classification
WaterSoluble
Formic acidFreely soluble
MethanolSparingly soluble
EthanolSlightly soluble
Glacial acetic acidVery slightly soluble
Ethyl etherPractically insoluble

The pH-independent solubility behavior is attributed to the ionic nature of the hydrochloride salt form, which maintains consistent dissolution characteristics across varying pH environments [5] [6]. This property is particularly advantageous for pharmaceutical development, as it ensures predictable bioavailability regardless of gastric pH variations among patients.

Thermal Stability and Degradation Kinetics

Midodrine hydrochloride demonstrates variable thermal stability depending on storage conditions and environmental factors. The compound exhibits a defined melting range of 200-203°C, indicating thermal stability under normal pharmaceutical processing conditions [5] [6] [7]. However, detailed stability studies reveal complex degradation kinetics under different stress conditions.

Table 3: Midodrine Hydrochloride Degradation Kinetics Under Stress Conditions

Stress ConditionRate Constant (K h⁻¹)Half-life (hours)Stability Assessment
Acidic hydrolysis0.6201.12Moderately stable
Alkaline hydrolysis0.0749.32Least stable
Oxidative conditionsNot quantifiedNot quantifiedUnstable
Thermal (100°C)Not applicableNot applicableStable
Photolytic exposureNot applicableNot applicableStable
Neutral hydrolysisNot applicableNot applicableStable

Under accelerated stability conditions, midodrine hydrochloride shows temperature-dependent degradation patterns [8] [9]. At 25°C with 60% relative humidity, degradation remains below 1.1% after six months of storage [8]. When stored at 40°C with 75% relative humidity for six months, total degradation products remain below 6.5% [8]. However, degradation rates increase significantly at elevated temperatures, with formulation pH playing a critical role in stability profiles.

Table 4: Midodrine Hydrochloride Thermal Stability Profile

Temperature (°C)Storage DurationDegradation (%)Relative HumidityStability Status
256 months<1.160%Stable
303 months<0.965%Stable
406 months<6.575%Acceptable
501 monthVariableAmbientpH dependent

The degradation pathway involves deglycination to form desglymidodrine, the pharmacologically active metabolite [9] [10]. Under alkaline conditions, midodrine undergoes significant degradation with a rate constant of 0.074 K h⁻¹ and half-life of 9.32 hours [9]. Acidic conditions produce faster initial degradation with a rate constant of 0.620 K h⁻¹ and half-life of 1.12 hours [9].

Oxidative stress studies demonstrate that midodrine hydrochloride is susceptible to degradation in the presence of hydrogen peroxide, showing significant degradation under oxidative conditions [11] [12]. Thermal degradation studies at 100°C for 24 hours show the compound maintains structural integrity, classifying it as thermally stable under standard pharmaceutical processing conditions [12].

The compound exhibits crystal polymorphism, which may influence thermal stability characteristics [7]. During heating processes, potential transitions between different crystalline forms may occur, affecting overall thermal behavior and stability profiles.

Partition Coefficients and Lipophilicity Parameters

Midodrine hydrochloride exhibits hydrophilic characteristics with low lipophilicity, as evidenced by negative logarithmic partition coefficient values. The experimental log P value is -0.5, with predicted values ranging from -0.49 to -0.95 [13] [15]. These negative partition coefficient values indicate strong preference for aqueous phases over organic phases, consistent with the compound's high water solubility and limited membrane permeability.

Table 5: Midodrine and Desglymidodrine Lipophilicity Comparison

CompoundExperimental Log PPredicted Log P RangeLipophilicity Classification
Midodrine-0.5-0.49 to -0.95Hydrophilic
DesglymidodrineNot determined-0.01 to 0.15Less hydrophilic

The hydrophilic nature of midodrine is strategically designed as part of its prodrug mechanism . The low partition coefficient ensures that midodrine itself has minimal central nervous system penetration, thereby reducing potential central side effects. Following oral administration, midodrine undergoes deglycination to form desglymidodrine, which exhibits slightly higher lipophilicity with predicted log P values ranging from -0.01 to 0.15 [15].

The partition coefficient data supports the compound's classification as a peripherally acting agent with minimal blood-brain barrier penetration [16]. This pharmacokinetic property is therapeutically advantageous, as it concentrates the drug's activity in peripheral vascular tissues while minimizing central nervous system effects.

ChemBL database reports a calculated log P (CX LogP) value of -0.95 and a distribution coefficient (CX LogD) of -1.76, further confirming the compound's hydrophilic characteristics [17]. These values indicate that midodrine preferentially partitions into aqueous environments at physiological pH, supporting its role as a water-soluble prodrug with targeted peripheral activity.

The lipophilicity profile influences formulation strategies, with the hydrophilic nature requiring consideration of dissolution enhancement techniques in solid dosage forms. The low partition coefficient also explains the compound's rapid absorption and elimination characteristics, with minimal tissue accumulation due to limited lipid membrane affinity.

Polymorphic Behavior and Hydrate Formation

Midodrine hydrochloride exhibits documented crystal polymorphism, demonstrating the ability to exist in multiple crystalline forms with distinct physical properties [7]. Official pharmaceutical monographs specifically note that midodrine hydrochloride "shows crystal polymorphism," indicating the presence of different crystalline modifications of the same chemical entity [7].

The polymorphic behavior of midodrine hydrochloride influences several critical pharmaceutical properties, including dissolution rates, chemical stability, and processing characteristics. Different polymorphic forms may exhibit varying solubility profiles, thermal stability, and mechanical properties, requiring careful characterization and control during pharmaceutical development and manufacturing processes.

Table 6: Crystal Properties of Midodrine Hydrochloride

PropertySpecificationPharmaceutical Significance
Crystal morphologyWhite crystalline powderProcessing and formulation behavior
Polymorphic formsMultiple forms documentedBioavailability and stability variations
Melting point200-203°CThermal processing limitations
Crystal habitCrystallineDissolution and compression properties

The crystalline nature of midodrine hydrochloride is consistently described across pharmaceutical sources as an "odorless, white, crystalline powder" [5] [6] [18]. This crystalline form represents the thermodynamically stable state under standard storage conditions, providing optimal chemical stability and handling characteristics for pharmaceutical manufacturing.

Hydrate formation potential has been investigated as part of polymorphic screening studies. The compound's high water solubility and the presence of hydrogen bonding sites suggest potential for hydrate formation under specific crystallization conditions. However, the standard pharmaceutical form is supplied as an anhydrous crystalline solid, indicating that the anhydrous form provides adequate stability and performance characteristics for commercial applications.

The polymorphic screening of midodrine hydrochloride requires comprehensive characterization using techniques such as X-ray powder diffraction, differential scanning calorimetry, thermogravimetric analysis, and vibrational spectroscopy [11] [12]. These analytical methods enable identification and quantification of different polymorphic forms, ensuring consistent pharmaceutical quality and performance.

Crystal engineering studies indicate that polymorphic control is achieved through careful selection of crystallization conditions, including solvent choice, temperature control, and cooling rates [19]. The manufacturing process specifications must account for polymorphic consistency to ensure reproducible dissolution profiles and bioavailability characteristics in finished pharmaceutical products.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

254.12665706 g/mol

Monoisotopic Mass

254.12665706 g/mol

Heavy Atom Count

18

LogP

-0.5
log Kow = -0.94 (est)
-0.5

Decomposition

When heated to decomposition, material emits toxic fumes of nitrogen oxides and hydrogen chloride.

Appearance

Solid powder

Melting Point

150 °C
200 - 203 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6YE7PBM15H

Related CAS

3092-17-9 (mono-hydrochloride)

Drug Indication

For the treatment of symptomatic orthostatic hypotension (OH).

Therapeutic Uses

FDA proposed to withdraw approval of the drug midodrine hydrochloride, used to treat the low blood pressure condition, orthostatic hypotension, because required post-approval studies that verify the clinical benefit of the drug have not been done. To date, neither the original manufacturer nor any generic manufacturer has demonstrated the drug's clinical benefit, for example, by showing that use of the drug improved a patient's ability to perform life activities.
...used as a vasoconstrictor agent in the treatment of hypotension
Midodrine hydrochloride is used in the management of symptomatic orthostatic hypotension; the drug is designated an orphan drug by the US Food and Drug Administration (FDA) for such use. /Included in US product label/

Pharmacology

Midodrine is a prodrug, i.e., the therapeutic effect of orally administered midodrine is due to the major metabolite desglymidodrine formed by deglycination of midodrine. Administration of midodrine results in a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension of various etiologies. Standing systolic blood pressure is elevated by approximately 15 to 30 mmHg at 1 hour after a 10-mg dose of midodrine, with some effect persisting for 2 to 3 hours. Midodrine has no clinically significant effect on standing or supine pulse rates in patients with autonomic failure.
Midodrine is a direct-acting prodrug and sympathomimetic agent with antihypotensive properties. Midodrine is converted to its active metabolite, desglymidodrine by deglycination reaction. Desglymidodrine selectively binds to and activates alpha-1-adrenergic receptors of the arteriolar and venous vasculature. This causes smooth muscle contraction and leads to an elevation of blood pressure. Desglymidodrine diffuses poorly across the blood-brain barrier, and is therefore not associated with effects on the central nervous system (CNS).

MeSH Pharmacological Classification

Sympathomimetics

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01C - Cardiac stimulants excl. cardiac glycosides
C01CA - Adrenergic and dopaminergic agents
C01CA17 - Midodrine

Mechanism of Action

Midodrine undergoes metabolism to form its pharmacologically active metabolite, desglymidodrine. Desglymidodrine acts as an agonist at the alpha1-adrenergic receptors expressed in the arteriolar and venous vasculature. Activation of alpha1-adrenergic receptor signaling pathways lead to an increase in the vascular tone and elevation of blood pressure. Desglymidodrine is reported to have negligible effect on the cardiac beta-adrenergic receptors.
Midodrine hydrochloride forms an active metabolite, desglymidodrine, that is an alpha1-agonist and exerts its actions via activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature, producing an increase in vascular tone and elevation of blood pressure. Desglymidodrine does not stimulate cardiac beta-adrenergic receptors. Desglymidodrine diffuses poorly across the blood-brain barrier and is therefore not associated with effects on the central nervous system.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Vapor Pressure

2.63X10-10 mm Hg at 25 °C (est)

Other CAS

42794-76-3
133163-28-7

Absorption Distribution and Excretion

Rapidly absorbed following oral administration. The peak plasma concentrations of the prodrug, desglymidodrine, is reached about half an hour following drug administration. The metabolites reach their peak plasma concentrations at about 1 to 2 hours following drug administration. The absolute bioavailability of midodrine (measured as desglymidodrine) is 93% and is not affected by food. As desglymidodrine displays poor diffusibility across the blood-brain barrier, it is expected to have minimal effects on the central nervous system.
Renal cl=385 mL/minute
Renal elimination of midodrine is insignificant. The renal clearance of desglymidodrine is of the order of 385 mL/minute, most, about 80%, by active renal secretion. The actual mechanism of active secretion has not been studied, but it is possible that it occurs by the base-secreting pathway responsible for the secretion of several other drugs that are bases.
Midodrine hydrochloride is a prodrug, i.e., the therapeutic effect of orally administered midodrine is due to the major metabolite desglymidodrine, formed by deglycination of midodrine. After oral administration, midodrine hydrochloride is rapidly absorbed. The plasma levels of the prodrug peak after about half an hour and decline with a half-life of approximately 25 minutes, while the metabolite reaches peak blood concentrations about 1 to 2 hours after a dose of midodrine and has a half-life of about 3 to 4 hours. The absolute bioavailability of midodrine (measured as desglymidodrine) is 93%. The bioavailability of desglymidodrine is not affected by food. Approximately the same amount of desglymidodrine is formed after intravenous and oral administration of midodrine. Neither midodrine nor desglymidodrine is bound to plasma proteins to any significant extent.
Midodrine is an oral drug for orthostatic hypotension. This drug is almost completely absorbed after oral administration and converted into its active form, 1-(2',5'-dimethoxyphenyl)-2-aminoethanol) (DMAE), by the cleavage of a glycine residue. The intestinal H+-coupled peptide transporter 1 (PEPT1) transports various peptide-like drugs and has been used as a target molecule for improving the intestinal absorption of poorly absorbed drugs through amino acid modifications. Because midodrine meets these requirements, we examined whether midodrine can be a substrate for PEPT1. The uptake of midodrine, but not DMAE, was markedly increased in PEPT1-expressing oocytes compared with water-injected oocytes. Midodrine uptake by Caco-2 cells was saturable and was inhibited by various PEPT1 substrates. Midodrine absorption from the rat intestine was very rapid and was significantly inhibited by the high-affinity PEPT1 substrate cyclacillin, assessed by the alteration of the area under the blood concentration-time curve for 30 min and the maximal concentration. Some amino acid derivatives of DMAE were transported by PEPT1, and their transport was dependent on the amino acids modified. In contrast to neutral substrates, cationic midodrine was taken up extensively at alkaline pH, and this pH profile was reproduced by a 14-state model of PEPT1, which we recently reported. These findings indicate that PEPT1 can transport midodrine and contributes to the high bioavailability of this drug and that Gly modification of DMAE is desirable for a prodrug of DMAE.

Metabolism Metabolites

Thorough metabolic studies have not been conducted, but it appears that deglycination of midodrine to desglymidodrine takes place in many tissues, and both compounds are metabolized in part by the liver.
The human cytochrome P450 (CYP) isoforms catalyzing the oxidation metabolism of desglymidodrine (DMAE), an active metabolite of midodrine, were studied. Recombinant human CYP2D6, 1A2 and 2C19 exhibited appreciable catalytic activity with respect to the 5'-O-demethylation of DMAE. The O-demethylase activity by the recombinant CYP2D6 was much higher than that of other CYP isoforms. Quinidine (a selective inhibitor of CYP2D6) inhibited the O-demethylation of DMAE in pooled human microsomes by 86%, while selective inhibitors for other forms of CYP did not show any appreciable effect. Although the activity of CYP2D6 was almost negligible in the PM microsomes, the O-demethylase activity of DMAE was found to be maintained by about 25% of the pooled microsomes. Furafylline (a selective inhibitor of CYP1A2) inhibited the M-2 formation in the PM microsomes by 57%. The treatment of pooled microsomes with an antibody against CYP2D6 inhibited the formation of M-2 by about 75%, whereas that of the PM microsomes did not show drastic inhibition. In contrast, the antibody against CYP1A2 suppressed the activity by 40 to 50% in the PM microsomes. These findings suggest that CYP2D6 have the highest catalytic activity of DMAE 5'-O-demethylation in human liver microsomes, followed by CYP1A2 to a small extent.
Thorough metabolic studies have not been conducted, but it appears that deglycination of midodrine to desglymidodrine takes place in many tissues and both compounds are metabolized in part by the liver. Neither midodrine nor desglymidodrine is a substrate for monoamine oxidase.

Associated Chemicals

Midodrine hydrochloride; 43218-56-0

Wikipedia

Midodrine
Neodymium_aluminium_borate

Drug Warnings

WARNING: Because midodrine hydrochloride tablets can cause marked elevation of supine blood pressure, it should be used in patients whose lives are considerably impaired despite standard clinical care. The indication for use of midodrine hydrochloride tablets in the treatment of symptomatic orthostatic hypotension is based primarily on a change in a surrogate marker of effectiveness, an increase in systolic blood pressure measured one minute after standing, a surrogate marker considered likely to correspond to a clinical benefit. At present, however, clinical benefits of midodrine hydrochloride tablets, principally improved ability to carry out activities of daily living, have not been verified.
The most potentially serious adverse reaction associated with midodrine hydrochloride therapy is marked elevation of supine arterial blood pressure (supine hypertension). Systolic pressure of about 200 mmHg was seen overall in about 13.4% of patients given 10 mg of midodrine hydrochloride. Systolic elevations of this degree were most likely to be observed in patients with relatively elevated pre-treatment systolic blood pressures (mean 170 mmHg). There is no experience in patients with initial supine systolic pressure above 180 mmHg, as those patients were excluded from the clinical trials. Use of midodrine hydrochloride in such patients is not recommended. Sitting blood pressures were also elevated by midodrine hydrochloride therapy. It is essential to monitor supine and sitting blood pressures in patients maintained on midodrine hydrochloride.
The potential for supine and sitting hypertension should be evaluated at the beginning of midodrine hydrochloride therapy. Supine hypertension can often be controlled by preventing the patient from becoming fully supine, i.e., sleeping with the head of the bed elevated. The patient should be cautioned to report symptoms of supine hypertension immediately. Symptoms may include cardiac awareness, pounding in the ears, headache, blurred vision, etc.
Midodrine hydrochloride use has not been studied in patients with hepatic impairment. Midodrine hydrochloride should be used with caution in patients with hepatic impairment, as the liver has a role in the metabolism of midodrine.
For more Drug Warnings (Complete) data for Midodrine (12 total), please visit the HSDB record page.

Biological Half Life

The metabolites display a half-life of about 3 to 4 hours.
The plasma levels of the prodrug peak after about half an hour and decline with a half-life of approximately 25 minutes, while the metabolite reaches peak blood concentrations about 1 to 2 hours after a dose of midodrine and has a half-life of about 3 to 4 hours.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Synthesized from hydroquinone dimethyl ether by Friedel-Crafts acylation with chloroacetyl chloride, amination to the corresponding 2-aminoacetophenone, acylation at the amino function with chloroacetyl chloride, displacement of the chloro by the azido group and finally reduction with, e.g., sodium borohydride and catalytic hydrogenation (Pd/C).

Storage Conditions

Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

It appears possible, although there is no supporting experimental evidence, that the high renal clearance of desglymidodrine (a base) is due to active tubular secretion by the base-secreting system also responsible for the secretion of such drugs as metformin, cimetidine, ranitidine, procainamide, triamterene, flecainide and quinidine. Thus there may be a potential for drug-drug interaction with these drugs.
Midodrine hydrochloride has been used in patients concomitantly treated with salt-retaining steroid therapy (i.e., fludrocortisone acetate), with or without salt supplementation. The potential for supine hypertension should be carefully monitored in these patients and may be minimized by either reducing the dose of fludrocortisone acetate or decreasing the salt intake prior to initiation of treatment with midodrine hydrochloride. Alpha-adrenergic blocking agents, such as prazosin, terazosin and doxazosin, can antagonize the effects of midodrine hydrochloride.
The use of drugs that stimulate alpha-adrenergic receptors (e.g., phenylephrine, pseudoephedrine, ephedrine, phenylpropanolamine or dihydroergotamine) may enhance or potentiate the pressor effects of midodrine hydrochloride. Therefore, caution should be used when midodrine hydrochloride is administered concomitantly with agents that cause vasoconstriction.
When administered concomitantly with midodrine hydrochloride, cardiac glycosides may enhance or precipitate bradycardia, A.V. block or arrhythmia.
An episode of transient, severe hypertension occurring within 2 minutes of injection of 1% lidocaine with 1:100,000 U of epinephrine in a patient taking midodrine for orthostatic hypotension /is reported/. /It was/ hypothesize that the patient's autonomic nervous system was dangerously susceptible to the effect of local anesthetic when combined with the vasoactive systemic effect of midodrine. Surgeons should minimize the use of vasoconstrictors in patients treated with midodrine to avoid hypertensive complications.

Dates

Last modified: 08-15-2023

The effect of midodrine on lactate clearance in patients with septic shock: a pilot study

Effat Davoudi-Monfared, Mostafa Mohammadi, Meysam Khoshavi, Hossein Khalili
PMID: 33860672   DOI: 10.2217/cer-2020-0238

Abstract

The effect of midodrine on lactate clearance has not been assessed in critically ill patients yet.
The goal of this study was to assess the effect of adjunctive midodrine therapy on lactate clearance in patients with septic shock.
Patients with septic shock were assigned to receive either adjunctive midodrine 10 mg three-times a day for 5 days (midodrine group = 15 patients) or not (control group = 13 patients).
The lactate clearance was significantly faster in the midodrine group than the control group (p = 0.049) with a large effect size (
= 0.141).
When midodrine was added to intravenous vasopressors, it significantly accelerated lactate clearance in patients with septic shock. Trial registration number: IRCT20100228003449N25 (Clinicaltrials.gov).


Midodrine, an Oral Alpha-1 Adrenoreceptor Agonist, Successfully Treated Refractory Congenital Chylous Pleural Effusion and Ascites in a Neonate

Satoshi Tamaoka, Asami Osada, Takane Kin, Takeshi Arimitsu, Mariko Hida
PMID: 34022016   DOI: 10.1016/j.chest.2020.10.071

Abstract

A trisomy 21 neonate presented with congenital chylous pleural effusion and ascites that was refractory to conventional pharmacotherapy. Midodrine, an oral alpha-1-adrenoreceptor agonist, achieved remission of chylous effusion without any adverse effects. To the best of our knowledge, this is the first neonatal case of successful management of congenital chylous pleural effusion and ascites with midodrine.


High-dose midodrine is not effective for treatment of persistent hypotension in the intensive care unit

Peter Santer, Matthias Eikermann
PMID: 33416917   DOI: 10.1007/s00134-020-06333-7

Abstract




Midodrine treatment in children with recurrent vasovagal syncope

Denizhan Bagrul, Ibrahim Ece, Arzu Yılmaz, Fatih Atik, Ahmet Vedat Kavurt
PMID: 33407967   DOI: 10.1017/S1047951120004746

Abstract

Vasovagal syncope is the most common cause of syncope in childhood and its treatment is not at a satisfactory level yet. We aimed to investigate patients who were diagnosed with vasovagal syncope, did not benefit from conventional treatment, received midodrine treatment, and to evaluate their response to midodrine treatment.
Files of 24 patients who were diagnosed with recurrent vasovagal syncope, did not benefit from non-pharmacological treatments, and received midodrine treatment during June 2017-October 2019 were retrospectively analysed.
In total, 24 patients received a treatment dose of midodrine at 5 mg/day (2.5 mg BID) included in the study. The mean number of syncope was 5.75 ± 2.67 prior to treatment. Following treatment, the mean number of syncope was 0.42 ± 0.89. It was observed that syncope episodes did not recur in 17 patients, but it recurred in 4 out of 7 patients in the first 3 months of the treatment and did not recur in the following months. The episodes improved in two patients with an increase in the treatment dose, but the syncope episodes continued in only one patient.
It was concluded that midodrine treatment was effective and safe in adolescents with recurrent vasovagal syncope.


Comparison of Outcomes with Midodrine and Fludrocortisone for Objective Recurrence in Treating Syncope (COMFORTS trial): Rationale and design for a multi-center randomized controlled trial

Arya Aminorroaya, Hamed Tavolinejad, Saeed Sadeghian, Arash Jalali, Farshid Alaeddini, Zahra Emkanjoo, Reza Mollazadeh, Ali Bozorgi, Saeed Oraii, Mohamadreza Kiarsi, Javad Shahabi, Mohammad Ali Akbarzadeh, Behzad Rahimi, Adel Joharimoghadam, Abolfazl Mohsenizade, Roghayeh Mohammadi, Alireza Oraii, Hamid Ariannejad, Sanatcha Apakuppakul, Tachapong Ngarmukos, Masih Tajdini
PMID: 33689731   DOI: 10.1016/j.ahj.2021.03.002

Abstract

The cornerstone of the treatment of vasovagal syncope (VVS) is lifestyle modifications; however, some patients incur life-disturbing attacks despite compliance with these treatments which underscores the importance of pharmacological interventions.
In this open-label multi-center randomized controlled trial, we are going to randomize 1375 patients with VVS who had ≥2 syncopal episodes in the last year into three parallel arms with a 2:2:1 ratio to receive midodrine, fludrocortisone, or no medication. All patients will be recommended to drink 2 to 3 liters of fluids per day, consume 10 grams of NaCl per day, and practice counter-pressure maneuvers. In medication arms, patients will start on 5 mg of midodrine TDS or 0.05 mg of fludrocortisone BD. After one week the dosage will be up-titrated to midodrine 30 mg/day and fludrocortisone 0.2 mg/day. Patient tolerance will be the principal guide to dosage adjustments. We will follow-up the patients on 3, 6, 9, and 12 months after randomization. The primary outcome is the time to first syncopal episode. Secondary outcomes include the recurrence rate of VVS, time interval between first and second episodes, changes in quality of life (QoL), and major and minor adverse drug reactions. QoL will be examined by the 36-Item Short Form Survey questionnaire at enrollment and 12 months after randomization.
The COMFORTS trial is the first study that aims to make a head-to-head comparison between midodrine and fludrocortisone, against a background of lifestyle modifications for preventing recurrences of VVS and improving QoL in patients with VVS.


Midodrine administration during critical illness: fixed-dose or titrate to response?

Richard R Riker, David J Gagnon
PMID: 33237345   DOI: 10.1007/s00134-020-06321-x

Abstract




Letter to the Editor: Midodrine for Hepatic Hydrothorax

Anand V Kulkarni, Mithun Sharma, Pramod Kumar, Rajesh Gupta, Padaki Nagaraja Rao
PMID: 32772399   DOI: 10.1002/hep.31513

Abstract




Better Late Than Never? Timing of Vasopressor Administration in the ICU

Jai N Darvall
PMID: 32768057   DOI: 10.1016/j.chest.2020.03.029

Abstract




Case report: severe myoclonus associated with oral midodrine treatment for hypotension

Xiaolan Ye, Bai Ling, Jian Wu, Shujuan Wu, Yan Ren, Hongjuan Zhang, Feifeng Song, Zixue Xuan, Maosheng Chen
PMID: 33019383   DOI: 10.1097/MD.0000000000021533

Abstract

Midodrine is widely used in the treatment of hypotensive states, there have been no reports of myoclonus associated with midodrine use in hypotension with chronic kidney disease.
We report a 58-year-old female patient with chronic kidney disease (CKD) presenting with involuntary tremor 2 h after taking midodrine, which became more frequent after 6 h. Brain CT and neurological examination did not yield findings of note. Blood chemistry showed serum albumin of 3.1 g/L, ALT of 19 U/L, AST of 22 U/L, SCr of 273.9 μmol/L, K of 2.94 mmol/L, Ca of 1.63 mmol/L, and Mg of 0.46 mmol/L. Her BP was maintained at 83-110/56-75 mmHg. Her urine volume was 600-1000 mL/d, and her heart rate was within a range of 90-100 beats/min.
Chronic kidney disease (CKD), hypotension, metabolic acidosis, hypocalcemia, hypokalemia, and hypomagnesemia.
Midodrine treatment was stopped and the patient was treated with intravascular rehydration and furosemide. Myoclonus ceased one day after midodrine withdrawal.
Oral midodrine is widely used in the treatment of orthostatic hypotension, recurrent reflex syncope and dialysis-associated hypotension and the adverse effects are mostly mild. However, clinicians should be alert for midodrine-induced myoclonus, especially in patients with CKD.


Effect of midodrine versus placebo on time to vasopressor discontinuation in patients with persistent hypotension in the intensive care unit (MIDAS): an international randomised clinical trial

Peter Santer, Matthew H Anstey, Maria D Patrocínio, Bradley Wibrow, Bijan Teja, Denys Shay, Shahzad Shaefi, Charles S Parsons, Timothy T Houle, Matthias Eikermann, MIDAS Study Group, Peter Santer, Matthew H Anstey, Maria D Patrocínio, Bradley Wibrow, Bijan Teja, Denys Shay, Shahzad Shaefi, Charles S Parsons, Timothy T Houle, Matthias Eikermann, Kwok M Ho, Stefan J Schaller, Tharusan Thevathasan, Lea Albrecht, Stephanie Grabitz, Khushi Chhangani, Pauline Y Ng, Alexander Levine, Alan DiBiasio, Robert Palmer, Erina Myers, Rashmi Rauniyar, Todd Sarge, Flora Scheffenbichler, Alok Gupta
PMID: 32885276   DOI: 10.1007/s00134-020-06216-x

Abstract

ICU discharge is often delayed by a requirement for intravenous vasopressor medications to maintain normotension. We hypothesised that the administration of midodrine, an oral α
-adrenergic agonist, as adjunct to standard treatment shortens the duration of intravenous vasopressor requirement.
In this multicentre, randomised, controlled trial including three tertiary referral hospitals in the US and Australia, we enrolled adult patients with hypotension requiring a single-agent intravenous vasopressor for ≥ 24 h. Subjects received oral midodrine (20 mg) or placebo every 8 h in addition to standard care until cessation of intravenous vasopressors, ICU discharge, or occurrence of adverse events. The primary outcome was time to vasopressor discontinuation. Secondary outcomes included time to ICU discharge readiness, ICU and hospital lengths of stay, and ICU readmission rates.
Between October 2012 and June 2019, 136 participants were randomised, of whom 132 received the allocated intervention and were included in the analysis (modified intention-to-treat approach). Time to vasopressor discontinuation was not different between midodrine and placebo groups (median [IQR], 23.5 [10-54] vs 22.5 [10.4-40] h; difference, 1 h; 95% CI - 10.4 to 12.3 h; p = 0.62). No differences in secondary endpoints were observed. Bradycardia occurred more often after midodrine administration (5 [7.6%] vs 0 [0%], p = 0.02).
Midodrine did not accelerate liberation from intravenous vasopressors and was not effective for the treatment of hypotension in critically ill patients.


Explore Compound Types